Predicted pKa Differentiates N–H Bearing Target from N-Methyl Analog
The target compound retains an ionizable N–H proton on the imidazolidinone ring, with a predicted pKa of 14.36±0.20, whereas the N-methyl analog (1-methyl-3-(4-oxocyclohexyl)imidazolidin-2-one, CAS 1935006-11-3) lacks this ionizable proton entirely, rendering its pKa effectively null under standard pharmaceutical pH ranges . This difference directly impacts aqueous solubility and the ability to act as a hydrogen-bond donor in protein–ligand interactions.
| Evidence Dimension | Predicted pKa (acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = 14.36 ± 0.20 (predicted, temperature unspecified) |
| Comparator Or Baseline | 1-Methyl-3-(4-oxocyclohexyl)imidazolidin-2-one: no ionizable N–H proton; pKa not applicable |
| Quantified Difference | Qualitatively distinct ionization behavior: target compound possesses an ionizable N–H; N-methyl analog does not. |
| Conditions | Predicted pKa as reported on ChemicalBook; experimental validation not identified in public domain. |
Why This Matters
Ionization state governs solubility, permeability, and target engagement in medicinal chemistry; the absent N–H in the methyl analog precludes proton-donor capacity, potentially altering binding affinity and pharmacokinetic profile.
